molecular formula C6H12O2 B11958029 2-Oxepanol CAS No. 93545-84-7

2-Oxepanol

Cat. No.: B11958029
CAS No.: 93545-84-7
M. Wt: 116.16 g/mol
InChI Key: IEBBEWQHXJJMNB-UHFFFAOYSA-N
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Description

2-Oxepanol, also known by its chemical formula C6H12O2 , is a cyclic ether with a seven-membered ring structure. It is a versatile compound used in various chemical processes and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxepanol can be synthesized through the catalytic dehydration of tetrahydropyran-2-methanol, followed by hydration of the intermediate 2,3,4,5-tetrahydrooxepine . This method involves:

    Catalytic Dehydration: Tetrahydropyran-2-methanol is dehydrated to form 2,3,4,5-tetrahydrooxepine.

    Hydration: The intermediate is then hydrated to yield this compound and 6-hydroxyhexanal.

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-Oxepanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxepanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxepanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its cyclic structure allows it to participate in ring-opening reactions, which are crucial in polymerization and other industrial processes .

Comparison with Similar Compounds

2-Oxepanol can be compared with other cyclic ethers such as tetrahydrofuran and tetrahydropyran. While all these compounds share similar cyclic structures, this compound’s seven-membered ring provides unique reactivity and stability. This makes it particularly useful in applications where other cyclic ethers may not be as effective .

List of Similar Compounds

Properties

CAS No.

93545-84-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

oxepan-2-ol

InChI

InChI=1S/C6H12O2/c7-6-4-2-1-3-5-8-6/h6-7H,1-5H2

InChI Key

IEBBEWQHXJJMNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(OCC1)O

Origin of Product

United States

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